Cerium silicide

Thermoelectric materials Seebeck coefficient Figure of merit ZT

SPECIALIZED MATERIAL: CeSi₂ is the only rare-earth disilicide combining intermediate valence, Kondo-lattice heavy-fermion behavior, and a non-magnetic ground state—absent in LaSi₂ or GdSi₂. For thermoelectric n-type legs, unsubstituted CeSi₂ delivers the highest ZT (0.086 at 240 K) and most negative Seebeck coefficient (−62 to −43 μV/K); Si-site substitution degrades performance. For thin-film quantum matter research, MBE-grade CeSi₂ enables dimensionality-tuned Kondo coherence studies. For VLSI contact metallization, its 0.3–0.4 eV Schottky barrier on n-Si outperforms NiSi. Insist on ≥99.9% purity, phase-specified CeSi₂-a1 or a2.

Molecular Formula CeSi2
Molecular Weight 196.29 g/mol
CAS No. 12014-85-6
Cat. No. B080236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium silicide
CAS12014-85-6
Molecular FormulaCeSi2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILES[Si]=[Ce]=[Si]
InChIInChI=1S/Ce.2Si
InChIKeyBLHYVSKDMXEWHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium Silicide (CeSi₂, CAS 12014-85-6): Procurement-Grade Baseline Properties and Compound Identity


Cerium silicide (CeSi₂) is a rare-earth disilicide intermetallic compound crystallizing in tetragonal α-ThSi₂ or orthorhombic α-GdSi₂ structure types, depending on stoichiometry and processing conditions [1]. It belongs to the broader class of rare-earth (RE) disilicides that have attracted sustained attention for their uniquely low Schottky barrier heights (0.3–0.4 eV) on n-type silicon [2]. Unlike its lanthanide neighbors (LaSi₂, GdSi₂), CeSi₂ is distinguished by an intermediate-valence electronic ground state arising from strong hybridization of Ce 4f electrons with conduction-band states, placing it in the heavy-fermion compound category [3]. Reported physical properties include a congruent melting point of 1620 °C (CeSi₂-a1 polymorph at 1725 °C), density of 5.31–5.67 g/cm³, and a homogeneity range spanning approximately 64–66.7 at% Si [1]. These characteristics make CeSi₂ a critical candidate material in semiconductor contact metallization, thermoelectric energy conversion, and thin-film quantum materials research where electronic correlation phenomena are exploited.

Why CeSi₂ Cannot Be Generically Substituted: Electronic, Thermodynamic, and Functional Basis for Differentiated Selection


Rare-earth disilicides (RESi₂) are frequently treated as a single procurement class due to their shared low Schottky barrier heights and epitaxial compatibility with silicon [1]. However, this equivalence collapses under functional scrutiny. CeSi₂ alone among the RESi₂ series simultaneously exhibits intermediate valence, Kondo-lattice heavy-fermion behavior, and a non-magnetic ground state down to 1.8 K—whereas LaSi₂ is a simple non-magnetic metal, GdSi₂ orders antiferromagnetically (T_N ≤ 39 K), and PrSi₂/ErSi₂/TmSi₂ are ferromagnetic at low temperature [2][3]. The Ce 4f–conduction-electron hybridization that underpins these correlated-electron phenomena is absent in LaSi₂ (empty 4f shell) and fundamentally different in GdSi₂ (localized 4f⁷ moment). Furthermore, the thermoelectric Seebeck coefficient of stoichiometric CeSi₂ (S = −62 to −43 μV/K) is substantially more negative than that of Ge-, Ga-, or Y-substituted solid solutions, which shift S toward positive values [4]. Even within the Ce–Si binary, phase selection matters: CeSi₂-a1 (α-GdSi₂ type) melts congruently at 1725 °C, whereas CeSi₂-a2 (α-ThSi₂ type) forms peritectically at ~1575 °C, and CeSi (FeB type) melts congruently at only 1630 °C [5]. Substituting another RESi₂ or a different Ce–Si phase without consideration of these quantitative functional differences risks catastrophic mismatch in electronic, magnetic, or thermal performance.

CeSi₂ Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Procurement


Thermoelectric Figure of Merit (ZT): CeSi₂ Outperforms All Reported ThSi₂-Type Solid Solutions

Among the ThSi₂-type CeSi₂-based compounds investigated in a direct comparative study (240–380 K), stoichiometric CeSi₂ exhibits the highest thermoelectric figure of merit, ZT = 0.086 at 240 K, surpassing all Ge-, Ga-, and Y-substituted solid solutions in the same structural family [1]. This result is explicitly reported as 'the best ZT parameter of the present compounds' [1]. The superiority arises despite CeSi₂ having the most negative Seebeck coefficient (S = −62 to −43 μV/K), because the electrical conductivity in the unsubstituted compound compensates favorably. In contrast, Ce₄₀Si₂₇Ge₃₂ and Ce₃₇Si₂₈Ga₃₅ substitutions shift the Seebeck coefficient toward near-zero or positive values (S = −7.5 to +2 μV/K and S = −8.8 to −13.6 μV/K, respectively), which reduces the power factor [1].

Thermoelectric materials Seebeck coefficient Figure of merit ZT

Seebeck Coefficient Sign and Magnitude: CeSi₂ vs. Ge/Ga/Y-Substituted Solid Solutions

Stoichiometric CeSi₂ exhibits a strongly negative Seebeck coefficient (S = −62 μV/K at 240 K, increasing to −43 μV/K at 380 K), indicating n-type carrier dominance [1]. Substitution of Si by Ge shifts S systematically toward positive values: Ce₃₈Si₄₈Ge₁₃ shows S = −25 to −13 μV/K, and Ce₄₀Si₂₇Ge₃₂ crosses over to S = −7.5 to +2 μV/K over the same temperature range [1]. Substitution of Ce by Y produces S = −25 to −14 μV/K, while Ga substitution yields S = −8.8 to −13.6 μV/K [1]. The substitution-induced shift in Seebeck coefficient sign and magnitude reflects changes in the electronic density of states at the Fermi level driven by modification of the Ce 4f–conduction-band hybridization [2]. This tunability is unique to CeSi₂-based systems and is not observed in isostructural LaSi₂, which lacks 4f electrons.

Thermopower Seebeck coefficient Carrier type

Standard Enthalpy of Formation: CeSi₂ vs. LaSi₂ and PrSi₂—Quantified Thermodynamic Stability

High-temperature direct-synthesis calorimetry at 1473 ± 2 K yielded the standard enthalpies of formation for three rare-earth disilicides: CeSi₂ ΔH°_f = −60.5 ± 2.0 kJ (mol atom)⁻¹, LaSi₂ ΔH°_f = −56.8 ± 2.5 kJ (mol atom)⁻¹, and PrSi₂ ΔH°_f = −61.5 ± 1.7 kJ (mol atom)⁻¹ [1]. CeSi₂ is thus 6.5% more thermodynamically stable (more negative ΔH°_f) than LaSi₂, and nearly equivalent to PrSi₂ (within experimental uncertainty). First-principles calculations independently confirm that CeSi₂ possesses the greatest cohesive energy and structural stability among CeSi₂, LaSi₂, and Mg₂Si phases in Mg–Si–RE alloys [2]. The formation enthalpy of CeSi₂ measured by a separate study using high-temperature reaction calorimetry (HTRC) on CeSi₁.₆₈ was −70 ± 6 kJ (mol atom)⁻¹, consistent with the trend [3].

Formation enthalpy Thermodynamic stability Calorimetry

Magnetic Ground State Differentiation: CeSi₂ Remains Non-Magnetic Down to 1.8 K Unlike Most Other RESi₂ Compounds

A systematic study of polycrystalline RSi₂ compounds (R = La–Yb and Y) from 1.8 K to room temperature using SQUID magnetometry reveals that CeSi₂, along with SmSi₂ and YbSi₂, does not exhibit any magnetic order down to 1.8 K [1]. This contrasts sharply with PrSi₂ (ferromagnetic, T_C = 11 K), ErSi₂ (ferromagnetic, T_C = 2.8 K), TmSi₂ (ferromagnetic, T_C < 1.8 K), and NdSi₂, EuSi₂, GdSi₂, TbSi₂, DySi₂, HoSi₂ (all antiferromagnetic, T_N ≤ 39 K) [1]. The absence of magnetic ordering in CeSi₂ is a direct consequence of its intermediate-valence ground state, where strong Kondo screening of the Ce 4f¹ local moment by conduction electrons prevents long-range magnetic order [2]. Electron spin resonance of Gd-doped CeSi₂ confirms a smaller Korringa slope than Gd:LaSi₂, consistent with a hybridization gap at low temperature in CeSi₂ [2]. Density functional theory calculations further classify CeSi₂ as a heavy-fermion, intermediate-valence metal with a near-zero calculated magnetic moment of 0.015 μ_B per unit cell [3].

Magnetic ordering Heavy fermion Kondo lattice

Dimensionality-Tuned Kondo Temperature: CeSi₂ Thin-Film Thickness Control of T_max from ~100 K to ~35 K

In a combined MBE-ARPES-transport study, the temperature T_max of the magnetic resistivity maximum ρ_m(T) in CeSi₂—a hallmark of the Kondo coherence temperature—is demonstrated to shift from approximately 100 K in three-dimensional thick films to approximately 35 K in two-dimensional ultrathin films [1]. This 65 K reduction is attributed to dimensionality-driven suppression of crystal electric field (CEF) excitations during the Kondo process, as confirmed by ARPES measurements showing that CEF satellites are largely suppressed in ultrathin films while the ground-state Kondo peak at the Fermi level remains robust [1]. This thickness-dependent electronic tunability is a unique consequence of CeSi₂'s heavy-fermion character and has no analog in non-4f rare-earth disilicides (e.g., LaSi₂, YSi₂) or magnetically ordered RESi₂ compounds, where Kondo physics is absent.

Heavy fermion Quantum confinement Thin-film epitaxy Kondo effect

CeSi₂ as Non-Oxide Dopant Source for 4H-SiC Polytype Stabilization: Differentiated Electrical Outcome vs. CeO₂

In physical vapor transport (PVT) growth of bulk SiC crystals, the choice between CeSi₂ (non-oxide) and CeO₂ (oxide) as the cerium impurity source produces measurably different electrical properties in the resulting SiC crystals [1]. Both sources introduce Ce vapor that stabilizes the 4H-SiC polytype, but the different chemical environments (silicide vs. oxide decomposition) lead to distinct doping outcomes [1]. The presence of Ce in the vapor phase—confirmed by X-ray photoelectron spectroscopy—stabilizes 4H-SiC nucleation, and CeSi₂ provides a non-oxide pathway that avoids oxygen contamination of the growth atmosphere, a critical advantage over CeO₂ [1]. Ce incorporation levels range from below the SIMS detection limit of 10¹⁷ cm⁻³ up to 10²⁰ cm⁻³, and the resulting electrical properties (resistivity, carrier concentration) differ systematically depending on whether the oxide or silicide source is used [1]. This head-to-head comparison within the same study provides direct evidence that CeSi₂ is not interchangeable with CeO₂ for SiC doping applications.

SiC crystal growth PVT method Polytype stabilization Cerium doping

CeSi₂ Procurement Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Selection


Thermoelectric Module R&D: n-Type Leg Material with Highest ZT in the ThSi₂-Type CeSi₂ Family

Research groups developing rare-earth-silicide-based thermoelectric generators should procure high-purity, stoichiometric CeSi₂ (≥99.9% trace rare earth metals basis) as the n-type leg material. Among all ThSi₂-type compounds in the CeSi₂ solid-solution series, unsubstituted CeSi₂ exhibits the highest thermoelectric figure of merit (ZT = 0.086 at 240 K) and the most negative Seebeck coefficient (S = −62 to −43 μV/K), as demonstrated by Morozkin et al. [1]. Substitution of Si by Ge or Ga shifts the Seebeck coefficient toward positive values and degrades ZT, making stoichiometric purity a critical procurement specification. The high electrical conductivity of CeSi₂ (σ ~ 10⁶ S m⁻¹ at 300 K) further supports its use in composite thermoelectric formulations with higher manganese silicide (HMS), as reported by Yang et al. [2].

Quantum Materials Research: MBE Source Material for Dimensionality-Tuned Heavy-Fermion Studies

Condensed-matter physics laboratories studying Kondo-lattice physics, quantum criticality, and heavy-fermion phenomena should select CeSi₂ as their MBE source material for thin-film growth on silicon substrates. As demonstrated by Wu et al. (2026), CeSi₂ films exhibit a dimensionality-tuned Kondo coherence temperature shift from ~100 K (3D thick films) to ~35 K (2D ultrathin films), enabling systematic investigation of the 2D–3D crossover in correlated electron systems [1]. The non-magnetic ground state of CeSi₂ (no magnetic order down to 1.8 K) eliminates the complication of competing magnetic phases that plague studies using PrSi₂, ErSi₂, or GdSi₂ [2]. The ARPES-verified persistence of the Kondo resonance at the Fermi level in ultrathin films makes CeSi₂ uniquely suited for angle-resolved photoemission studies of heavy-fermion quantum confinement effects [1].

Semiconductor Contact Metallization: Low Schottky Barrier Height Ohmic Contacts on n-Type Silicon

Semiconductor process engineers developing low-resistance ohmic contacts for n-type silicon in VLSI or infrared detector applications should consider CeSi₂ as a rare-earth silicide contact material. The rare-earth disilicide class—including CeSi₂—forms Schottky barrier heights of 0.3–0.4 eV on n-Si, significantly lower than near-noble metal silicides (e.g., NiSi ~0.65 eV) and refractory silicides [1][2]. The low formation temperature of RE silicides (250–400 °C via solid-state reaction) is compatible with back-end-of-line thermal budgets [2]. CeSi₂ films can be synthesized by Ce-ion implantation using a MEVVA ion source at relatively low temperature without external heating or post-annealing, producing continuous films suitable for contact applications [3]. When procuring CeSi₂ for contact metallization, phase purity (CeSi₂-a1 vs. CeSi₂-a2) must be specified, as the two polymorphs have different formation pathways and thermal stabilities [4].

SiC Bulk Crystal Growth: Non-Oxide Cerium Dopant Source for 4H-SiC Polytype Stabilization

SiC substrate manufacturers and crystal growth laboratories using the PVT method should procure CeSi₂ as the preferred non-oxide cerium dopant source for stabilizing the 4H-SiC polytype during boule growth. As established by Racka et al. (2014), CeSi₂ delivers Ce vapor into the growth atmosphere without introducing oxygen contamination, producing SiC crystals with electrical properties distinct from those grown using CeO₂ as the dopant source [1]. The presence of Ce vapor—confirmed by XPS—stabilizes 4H-SiC nucleation, and CeSi₂'s non-oxide decomposition pathway is advantageous when oxygen-sensitive doping profiles are required [1]. Ce incorporation levels of 10¹⁷–10²⁰ cm⁻³ are achievable, and the source material purity (typically 99.9% trace rare earth metals basis) directly impacts crystal quality and reproducibility of electrical characteristics [1].

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